molecular formula C11H10BrF3O2 B14052816 1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)propan-2-one

1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)propan-2-one

Katalognummer: B14052816
Molekulargewicht: 311.09 g/mol
InChI-Schlüssel: NAGCKLKJGJFTHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)propan-2-one is an organic compound characterized by the presence of bromomethyl and trifluoromethoxy groups attached to a phenyl ring, along with a propan-2-one moiety. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)propan-2-one typically involves the bromination of a suitable precursor, followed by the introduction of the trifluoromethoxy group. One common method involves the bromination of 4-(trifluoromethoxy)acetophenone using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols.

Wissenschaftliche Forschungsanwendungen

1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)propan-2-one has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)propan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic attack, while the trifluoromethoxy group influences the electronic properties of the molecule, enhancing its reactivity and stability. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions .

Vergleich Mit ähnlichen Verbindungen

    4-(Trifluoromethoxy)acetophenone: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    1-(2-(Chloromethyl)-4-(trifluoromethoxy)phenyl)propan-2-one: Similar structure but with a chloromethyl group instead of bromomethyl, leading to different reactivity and applications.

    1-(2-(Bromomethyl)-4-methoxyphenyl)propan-2-one: Similar structure but with a methoxy group instead of trifluoromethoxy, affecting its electronic properties and reactivity.

Uniqueness: 1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)propan-2-one is unique due to the presence of both bromomethyl and trifluoromethoxy groups, which confer distinct reactivity and stability. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, making it valuable in drug design and other applications .

Eigenschaften

Molekularformel

C11H10BrF3O2

Molekulargewicht

311.09 g/mol

IUPAC-Name

1-[2-(bromomethyl)-4-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C11H10BrF3O2/c1-7(16)4-8-2-3-10(5-9(8)6-12)17-11(13,14)15/h2-3,5H,4,6H2,1H3

InChI-Schlüssel

NAGCKLKJGJFTHZ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC1=C(C=C(C=C1)OC(F)(F)F)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.